![molecular formula C16H35NO3 B14148292 1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol CAS No. 4193-38-8](/img/structure/B14148292.png)
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol is a chemical compound with the molecular formula C16H35NO3. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound features a dodecanol backbone with bis(2-hydroxyethyl)amino groups, making it a versatile molecule in both organic synthesis and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol can be synthesized through the reaction of dodecanol with bis(2-hydroxyethyl)amine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanone or dodecanal.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in organic synthesis and as a stabilizer for emulsions.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. It interacts with molecular targets such as cell membranes, enhancing the permeability and facilitating the delivery of active ingredients.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxyethylamino)dodecan-2-ol
- Dodecanamide, N,N-bis(2-hydroxyethyl)-
Uniqueness
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol stands out due to its unique combination of a long hydrophobic dodecanol chain and hydrophilic bis(2-hydroxyethyl)amino groups. This dual nature makes it highly effective as a surfactant and solubilizing agent, offering advantages over similar compounds in terms of stability and efficiency in various applications.
Properties
CAS No. |
4193-38-8 |
|---|---|
Molecular Formula |
C16H35NO3 |
Molecular Weight |
289.45 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]dodecan-2-ol |
InChI |
InChI=1S/C16H35NO3/c1-2-3-4-5-6-7-8-9-10-16(20)15-17(11-13-18)12-14-19/h16,18-20H,2-15H2,1H3 |
InChI Key |
UVEXVMUTHAZSNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCO)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
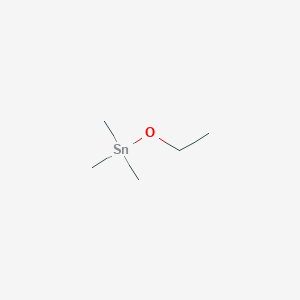

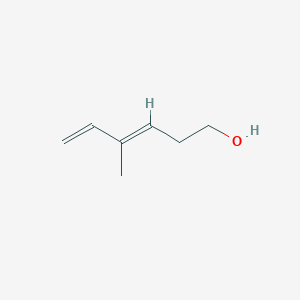
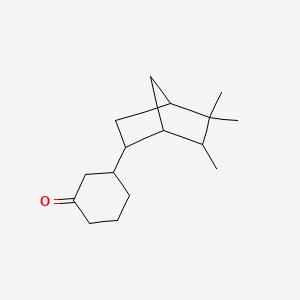
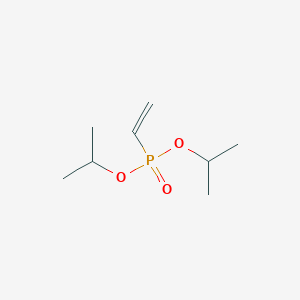
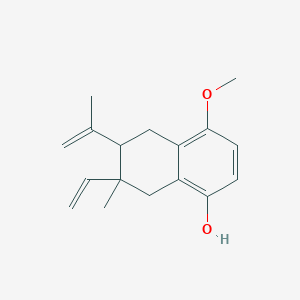
![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
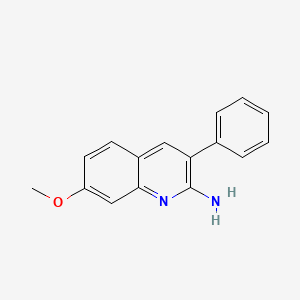
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)

![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
